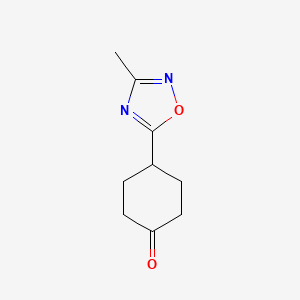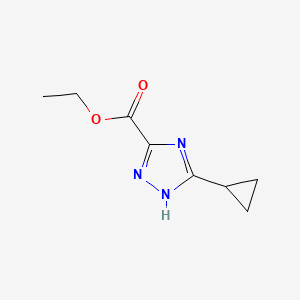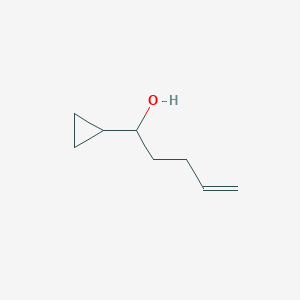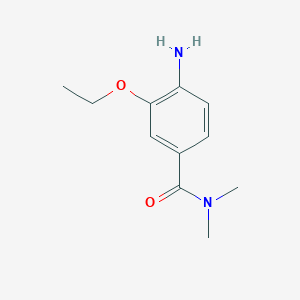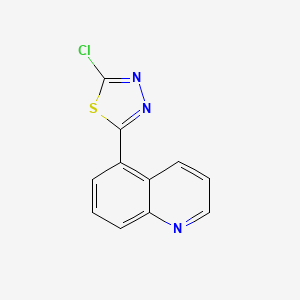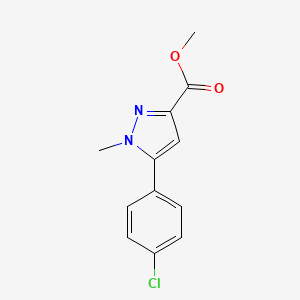
Methyl-5-(4-Chlorphenyl)-1-methyl-1H-pyrazol-3-carboxylat
Übersicht
Beschreibung
Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Wissenschaftliche Forschungsanwendungen
Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic activities, such as anti-inflammatory, analgesic, and anticancer agents.
Biological Studies: The compound is employed in biological studies to investigate its effects on different biological targets, including enzymes and receptors.
Chemical Research: It serves as a model compound in chemical research to study the reactivity and properties of pyrazole derivatives.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
Target of Action
Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative. Pyrazole derivatives have been found to interact with various targets. For instance, a similar compound, SR-9009, is known to act as an agonist for the nuclear receptors subfamily 1 group D member 1 and 2 . These receptors are part of the body’s internal clock mechanism and play a crucial role in regulating circadian rhythms .
Mode of Action
Related compounds like chlorfenapyr work by disrupting the production of adenosine triphosphate (atp), a molecule that provides energy for many processes in living cells . This disruption leads to cellular death and ultimately organism mortality .
Biochemical Pathways
Related compounds like pyraclostrobin, another pyrazole derivative, inhibit mitochondrial respiration by blocking electron transfer within the respiratory chain . This action disrupts important cellular biochemical processes and results in the cessation of fungal growth .
Pharmacokinetics
In silico pharmacokinetics analysis of a similar compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole (cmi), predicted that cmi might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
Related pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, some hydrazine-coupled pyrazoles were found to display superior antipromastigote activity and better inhibition effects against Plasmodium berghei .
Biochemische Analyse
Biochemical Properties
Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione peroxidase and glutathione reductase, which are crucial for maintaining cellular redox balance . These interactions suggest that Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate may have antioxidant properties, helping to mitigate oxidative stress within cells.
Cellular Effects
The effects of Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect dopaminergic neurons from oxidative stress by reducing reactive oxygen species (ROS) levels and enhancing the glutathione system . This indicates its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Molecular Mechanism
At the molecular level, Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have demonstrated that it interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions enhance the antioxidant defense system, thereby protecting cells from oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate change over time. Studies have shown that it remains stable under various conditions, but its efficacy may decrease due to degradation over extended periods
Dosage Effects in Animal Models
The effects of Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as neuroprotection and antioxidant activity. At higher doses, it may cause toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm.
Metabolic Pathways
Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it is metabolized by enzymes involved in the glutathione pathway, which helps in detoxifying reactive intermediates and maintaining cellular redox balance . These interactions can affect metabolic flux and alter metabolite levels within cells.
Transport and Distribution
The transport and distribution of Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, which may enhance its therapeutic effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It is directed to particular compartments or organelles within the cell, potentially through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and exerting its biochemical effects.
Vorbereitungsmethoden
The synthesis of Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and methyl hydrazine.
Formation of Hydrazone: 4-chlorobenzaldehyde is reacted with methyl hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Esterification: The resulting pyrazole derivative is then esterified with methanol to yield Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These compounds also contain a 4-chlorophenyl group and exhibit similar biological activities, such as antiviral and antimicrobial properties.
Thiazole Derivatives: Thiazole derivatives share structural similarities with pyrazole derivatives and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Eigenschaften
IUPAC Name |
methyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-15-11(7-10(14-15)12(16)17-2)8-3-5-9(13)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKILUYDQDRISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374032.png)


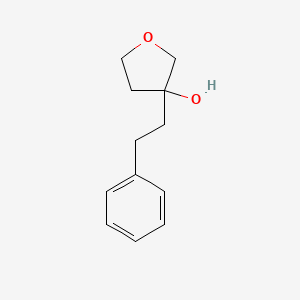
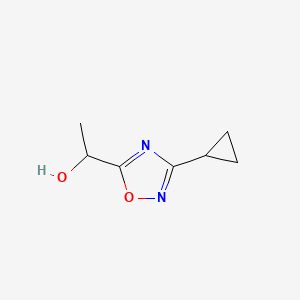
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1374038.png)
